tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
tert-butyl 9-methylsulfonyloxy-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is often achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or a similar reagent.
Addition of the methylsulfonyloxy group: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar in structure but lacks the methylsulfonyloxy group.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of the azaspiro structure.
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Another spirocyclic compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for various applications.
Properties
Molecular Formula |
C16H29NO5S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H29NO5S/c1-15(2,3)21-14(18)17-11-9-16(10-12-17)7-5-13(6-8-16)22-23(4,19)20/h13H,5-12H2,1-4H3 |
InChI Key |
RITOTSHHVZZNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OS(=O)(=O)C)CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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